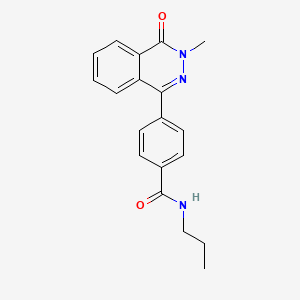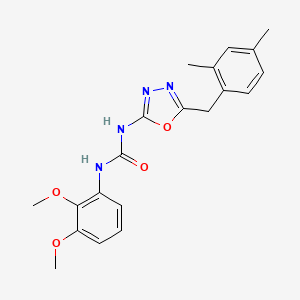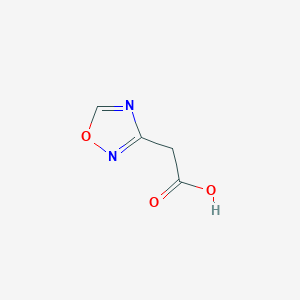
1,2,4-Oxadiazole-3-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazole-3-acetic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4-Oxadiazole-3-acetic acid can be synthesized through various methods. One common approach involves the cyclization of amidoximes with carboxylic acids or their derivatives . The general procedure includes the O-acylation of an amidoxime with an acyl chloride, anhydride, or activated carboxylic acid, followed by cyclocondensation to form the oxadiazole ring . This reaction typically occurs in the presence of organic bases such as triethylamine or inorganic bases like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. One-pot synthesis methods, which combine amidoximes with carboxyl derivatives or aldehydes in aprotic solvents like dimethyl sulfoxide (DMSO), are favored for their simplicity and high yields . These methods are advantageous for large-scale production due to their operational ease and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4-Oxadiazole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides under specific conditions.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions include substituted oxadiazoles, oxadiazole N-oxides, and reduced heterocyclic compounds .
Applications De Recherche Scientifique
1,2,4-Oxadiazole-3-acetic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,4-oxadiazole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes . For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antibacterial effects . The exact mechanism varies depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
1083216-30-1 |
|---|---|
Formule moléculaire |
C4H4N2O3 |
Poids moléculaire |
128.09 g/mol |
Nom IUPAC |
2-(1,2,4-oxadiazol-3-yl)acetic acid |
InChI |
InChI=1S/C4H4N2O3/c7-4(8)1-3-5-2-9-6-3/h2H,1H2,(H,7,8) |
Clé InChI |
WBDQZHONDVMBJO-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=NO1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


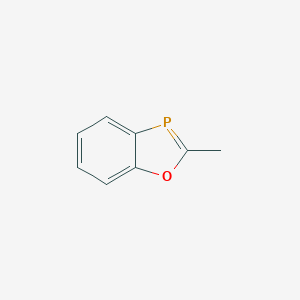
![1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene](/img/structure/B14141935.png)
![4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile](/img/structure/B14141936.png)
![Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14141945.png)
![5-[(4-Fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14141953.png)
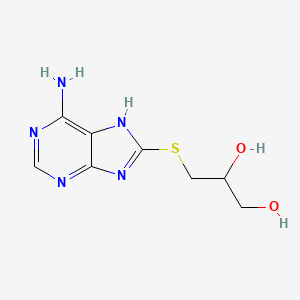

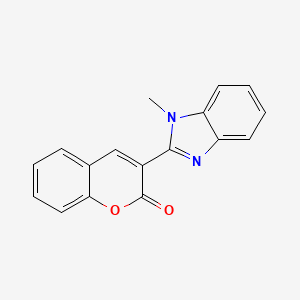
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B14141970.png)
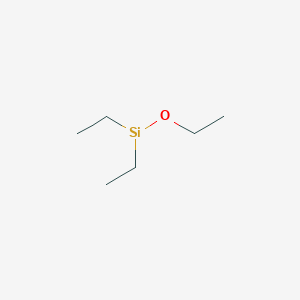
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-nitrobenzamide](/img/structure/B14141987.png)
![2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14141995.png)
